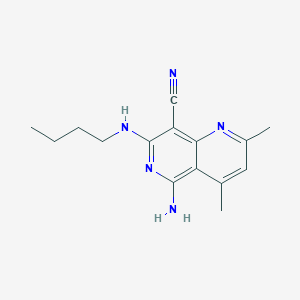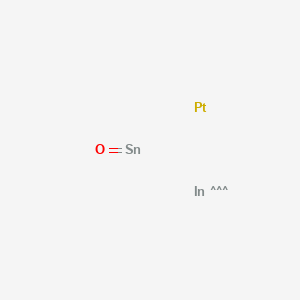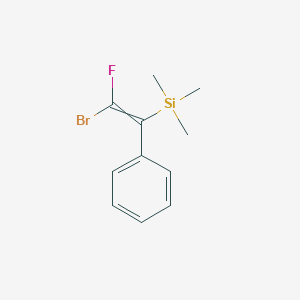![molecular formula C16H23N B14176039 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)- CAS No. 909397-06-4](/img/structure/B14176039.png)
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Azabicyclo[310]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” typically involves multi-step organic reactions. The starting materials often include simple bicyclic precursors, which undergo a series of transformations such as alkylation, cyclization, and functional group modifications. Common reagents used in these reactions include strong bases, alkyl halides, and catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
“3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
“3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the additional substituents.
1-(4-Methylphenyl)-3-(2-methylpropyl)-cyclohexane: A structurally similar compound with a different bicyclic core.
3-Azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the bicyclic core.
Uniqueness
“3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” is unique due to its specific substituents and bicyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
909397-06-4 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H23N/c1-12(2)9-17-10-15-8-16(15,11-17)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3 |
Clave InChI |
JBDUPEWFFKJOOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C23CC2CN(C3)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)

![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)

![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)


![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
